molecular formula C12H19NO4S B4929615 4-butoxy-N-(2-hydroxyethyl)benzenesulfonamide

4-butoxy-N-(2-hydroxyethyl)benzenesulfonamide

Cat. No. B4929615
M. Wt: 273.35 g/mol
InChI Key: DAXIIKFRXQQZPL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonamide derivatives, including compounds similar to 4-butoxy-N-(2-hydroxyethyl)benzenesulfonamide, often involves complex reactions where specific functional groups are introduced to achieve the desired molecular architecture. For example, Röver et al. (1997) described the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors, showcasing the methodology relevant to synthesizing complex sulfonamides (Röver et al., 1997). Although not directly related to 4-butoxy-N-(2-hydroxyethyl)benzenesulfonamide, this highlights the intricate steps involved in sulfonamide synthesis.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is critical to their chemical behavior and interactions. Detailed structural analyses, including NMR, IR, and mass spectrometry, are standard methods to elucidate the molecular framework of these compounds. For instance, Naganagowda and Petsom (2011) synthesized a similar sulfonamide and confirmed its structure using elemental analysis, IR, 1H-NMR, 13C-NMR, and mass spectral analysis, emphasizing the importance of these techniques in understanding the molecular structure (Naganagowda & Petsom, 2011).

Chemical Reactions and Properties

Sulfonamides undergo various chemical reactions, contributing to their diverse applications. The chemical reactivity, including interactions with enzymes and potential for forming derivatives, is a focal point of research. The study by Gul et al. (2016) on new sulfonamide derivatives illustrates the exploration of their bioactivity, which is crucial for understanding the chemical reactions and properties of such compounds (Gul et al., 2016).

properties

IUPAC Name

4-butoxy-N-(2-hydroxyethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4S/c1-2-3-10-17-11-4-6-12(7-5-11)18(15,16)13-8-9-14/h4-7,13-14H,2-3,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAXIIKFRXQQZPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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